Sodium (R)-2-hydroxypentanedioate

Oncometabolite IDH Mutation Chiral Biomarker

Sodium (R)-2-hydroxypentanedioate (CAS 103404-90-6), also known as D-α-hydroxyglutaric acid disodium salt or Disodium (R)-2-hydroxyglutarate (D-2-HG), is the disodium salt form of the D-enantiomer of 2-hydroxyglutaric acid. It is a five-carbon dicarboxylic acid with a hydroxyl group at the second carbon, making it a chiral molecule and a structural analog of α-ketoglutarate (α-KG).

Molecular Formula C5H6Na2O5
Molecular Weight 192.08 g/mol
Cat. No. B608924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium (R)-2-hydroxypentanedioate
Molecular FormulaC5H6Na2O5
Molecular Weight192.08 g/mol
Structural Identifiers
SMILESC(CC(=O)[O-])C(C(=O)[O-])O.[Na+].[Na+]
InChIInChI=1S/C5H8O5.2Na/c6-3(5(9)10)1-2-4(7)8;;/h3,6H,1-2H2,(H,7,8)(H,9,10);;/q;2*+1/p-2/t3-;;/m1../s1
InChIKeyDZHFTEDSQFPDPP-HWYNEVGZSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Sodium (R)-2-hydroxypentanedioate: A Chiral Oncometabolite for Epigenetic & Cancer Research


Sodium (R)-2-hydroxypentanedioate (CAS 103404-90-6), also known as D-α-hydroxyglutaric acid disodium salt or Disodium (R)-2-hydroxyglutarate (D-2-HG), is the disodium salt form of the D-enantiomer of 2-hydroxyglutaric acid . It is a five-carbon dicarboxylic acid with a hydroxyl group at the second carbon, making it a chiral molecule and a structural analog of α-ketoglutarate (α-KG) . This compound is a key endogenous metabolite that, when accumulated due to mutations in isocitrate dehydrogenase (IDH) 1 or 2, acts as an oncometabolite, driving tumorigenesis by competitively inhibiting α-KG-dependent dioxygenases, including histone demethylases and the TET family of DNA demethylases [1].

Procurement Rationale for (R)-2-hydroxypentanedioate: Why the Correct Enantiomer is Non-Negotiable


Procuring Sodium (R)-2-hydroxypentanedioate (D-2-HG) over generic 2-hydroxyglutarate or its L-enantiomer is critical due to its distinct and opposing biological functions [1]. The D- and L- enantiomers of 2-hydroxyglutarate (2-HG) are produced by different metabolic pathways, regulated by separate dehydrogenases (D2HGDH vs. L2HGDH), and accumulate under different pathological conditions [2]. D-2-HG is a well-established oncometabolite associated with IDH1/2 mutant cancers and D-2-hydroxyglutaric aciduria, whereas L-2-HG is linked to hypoxic stress and L-2-hydroxyglutaric aciduria [3]. Using a racemic mixture or the incorrect enantiomer will confound experimental results, as they exhibit different potencies and mechanisms in inhibiting α-KG-dependent dioxygenases [4]. Therefore, for any study aiming to model IDH-mutant cancer biology, validate a D-2-HG-specific biomarker, or perform chiral-specific enzyme assays, the (R)-enantiomer is the only functionally relevant and scientifically valid choice.

Quantitative Differentiation of Sodium (R)-2-hydroxypentanedioate from Analogs: A Data-Driven Evidence Guide


Enantiomer-Specific Disease Association: D-2-HG as an Oncometabolite vs. L-2-HG in Hypoxia

The (R)-enantiomer, Sodium (R)-2-hydroxypentanedioate (D-2-HG), is the specific oncometabolite that accumulates due to neomorphic mutations in IDH1/2 in various cancers, including gliomas, acute myeloid leukemia (AML), and cholangiocarcinoma [1]. In contrast, the (S)-enantiomer (L-2-HG) is produced under hypoxic conditions via lactate dehydrogenase (LDH) and malate dehydrogenase (MDH) and is not primarily associated with IDH-mutant cancers [2]. This fundamental difference in origin and disease context means that D-2-HG is a validated diagnostic and prognostic biomarker for IDH-mutant malignancies, while L-2-HG is not [3].

Oncometabolite IDH Mutation Chiral Biomarker

Differential Inhibition of DNA Repair Enzymes: D-2-HG Exhibits Stronger Inhibition than L-2-HG

Both enantiomers of 2-HG inhibit the AlkB family of DNA repair enzymes, but D-2-HG demonstrates significantly stronger inhibition. Under pathologically relevant concentrations, D-2-HG inhibited ALKBH2 and ALKBH3 by 73-88%, while L-2-HG only achieved 31-58% inhibition [1]. This quantitative difference in enzyme inhibition potency highlights the functional divergence of the two enantiomers.

DNA Repair Enzyme Inhibition ALKBH2/ALKBH3

Enantiomer-Specific Inhibition Potency (Ki) for α-KG-Dependent Dioxygenases

Sodium (R)-2-hydroxypentanedioate (D-2-HG) and its enantiomer L-2-HG exhibit different Ki values for inhibiting various α-KG-dependent dioxygenases. For TET2, a DNA demethylase, D-2-HG has a reported Ki of 0.8 mM . For a broader class of α-KG-dependent dioxygenases, the reported Ki for D-2-HG is 10.87 ± 1.85 mM, while the Ki for L-2-HG is 0.628 ± 0.036 mM [1]. This indicates that while both are inhibitors, their relative potencies vary depending on the specific enzyme target.

α-Ketoglutarate Dioxygenase Epigenetics

Analytical Differentiation: Enantiomer-Specific Detection for D-2-HG as a Cancer Biomarker

The clinical utility of D-2-HG as a biomarker for IDH-mutant cancers hinges on the ability to analytically distinguish it from L-2-HG. Methods such as chiral GC-MS/MS and UHPLC-MS/MS are specifically developed to separate and quantify the two enantiomers [1]. One study developed a UHPLC-MS/MS method for simultaneous quantification of D- and L-2-HG in plasma and urine, with calibration ranges of 200-5,000 ng/mL and 500-20,000 ng/mL, respectively, and successfully applied it to clinical samples from IDH1/2 mutant cancer patients [2]. In contrast, the racemic mixture (DL-2-HG) cannot be used as a calibration standard for these enantiomer-specific diagnostic assays.

LC-MS/MS Biomarker Method Development

High-Value Applications of Sodium (R)-2-hydroxypentanedioate in Drug Discovery and Diagnostics


IDH-Mutant Cancer Cell Line and In Vivo Model Development

Researchers use Sodium (R)-2-hydroxypentanedioate as a tool compound to recapitulate the oncometabolite-driven epigenetic and metabolic reprogramming observed in IDH-mutant cancers. By supplementing cell culture media with D-2-HG at concentrations reflecting pathophysiological levels (e.g., to achieve Ki-level inhibition of TET2 at 0.8 mM), scientists can induce hypermethylation phenotypes and study mechanisms of tumorigenesis independent of IDH mutation . This is a critical application for validating drug targets and understanding disease biology.

Biomarker Assay Development and Validation for Oncology

As the specific biomarker for IDH1/2 mutations, high-purity Sodium (R)-2-hydroxypentanedioate is an indispensable reference standard for developing and validating clinical diagnostic assays . It is used to create calibration curves and quality control samples for LC-MS/MS or GC-MS/MS methods that must accurately quantify D-2-HG levels in patient plasma, urine, or tumor tissue [1]. This is essential for patient stratification, monitoring treatment response to IDH inhibitors, and detecting minimal residual disease.

Epigenetic Drug Discovery and Mechanistic Studies

As a competitive inhibitor of α-KG-dependent dioxygenases, including TET DNA demethylases and Jumonji histone demethylases, D-2-HG is a key reagent for studying epigenetic regulation . It is used in enzyme inhibition assays to characterize the activity of these epigenetic enzymes and to screen for small molecule inhibitors that can reverse D-2-HG-mediated effects. This research is fundamental to discovering new therapies for IDH-mutant cancers and other diseases involving epigenetic dysregulation [1].

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